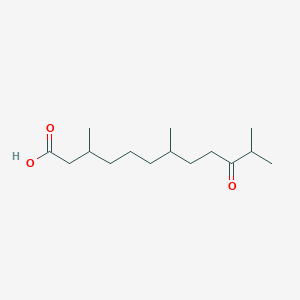
Dodecanoic acid, 3,7,11-trimethyl-10-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-trimethyl-10-oxo-dodecanoic acid typically involves multiple steps. One documented method starts with geraniol as the starting material. The synthesis proceeds through eight steps, including regioselective alkylation of methyl isopropyl ketone . The overall yield of this synthetic route is approximately 18.5% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving geraniol and regioselective alkylation provides a basis for potential industrial-scale production. Optimization of reaction conditions and scaling up the process would be necessary for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ketone functional group in 3,7,11-trimethyl-10-oxo-dodecanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may make it useful in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7,11-trimethyl-10-oxo-dodecanoic acid depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors. The ketone functional group and the methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
3,7,11-trimethyl-dodecanoic acid: A similar sesquiterpenoid compound without the ketone functional group.
Dodecanoic acid: The parent compound without the methyl groups and ketone functional group.
Uniqueness: 3,7,11-trimethyl-10-oxo-dodecanoic acid is unique due to the presence of both the ketone functional group and the three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
137761-18-3 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
3,7,11-trimethyl-10-oxododecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-11(2)14(16)9-8-12(3)6-5-7-13(4)10-15(17)18/h11-13H,5-10H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
ADXMPKRQVCZMLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CCC(C)CCCC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


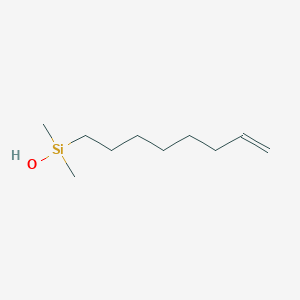
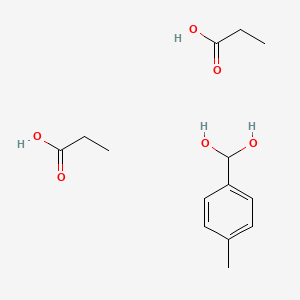
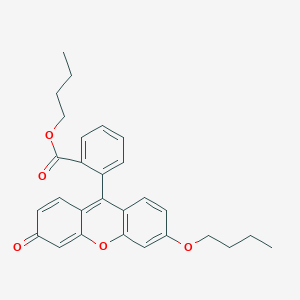
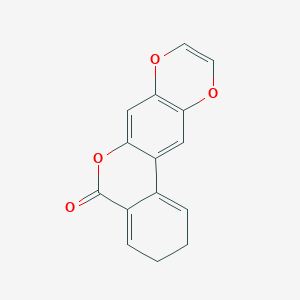
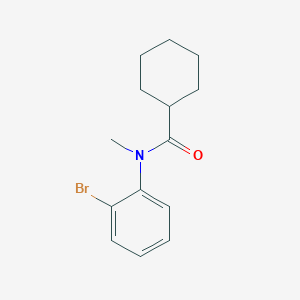

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)

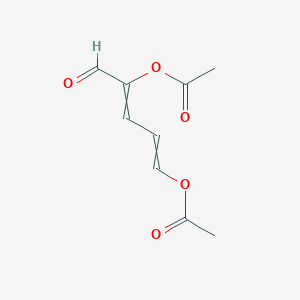
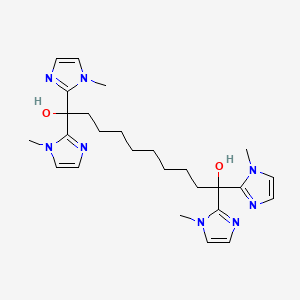
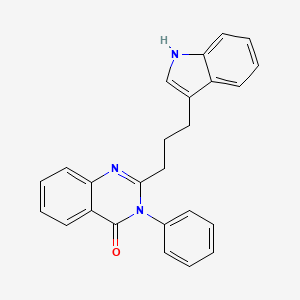
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
